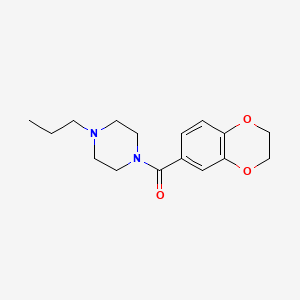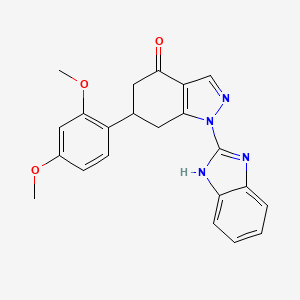
2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL(4-PROPYLPIPERAZINO)METHANONE
Descripción general
Descripción
2,3-Dihydro-1,4-benzodioxin-6-yl(4-propylpiperazino)methanone is a synthetic organic compound that belongs to the class of benzodioxins This compound is characterized by the presence of a benzodioxin ring fused with a piperazine moiety, which is further substituted with a propyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1,4-benzodioxin-6-yl(4-propylpiperazino)methanone typically involves the following steps:
Formation of the Benzodioxin Ring: The initial step involves the formation of the benzodioxin ring. This can be achieved by the cyclization of catechol with ethylene glycol in the presence of an acid catalyst.
Introduction of the Piperazine Moiety: The benzodioxin intermediate is then reacted with piperazine under basic conditions to introduce the piperazine ring.
Substitution with Propyl Group: The final step involves the alkylation of the piperazine nitrogen with a propyl halide (such as propyl bromide) in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydro-1,4-benzodioxin-6-yl(4-propylpiperazino)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the benzodioxin ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nature of the substituent.
Aplicaciones Científicas De Investigación
2,3-Dihydro-1,4-benzodioxin-6-yl(4-propylpiperazino)methanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders such as Alzheimer’s disease.
Pharmacology: It is investigated for its activity as an enzyme inhibitor, particularly against cholinesterase enzymes.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets and its potential as a lead compound for drug development.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mecanismo De Acción
The mechanism of action of 2,3-dihydro-1,4-benzodioxin-6-yl(4-propylpiperazino)methanone involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor of cholinesterase enzymes, which are involved in the breakdown of acetylcholine in the nervous system. By inhibiting these enzymes, the compound increases the levels of acetylcholine, which can help in the treatment of neurological disorders.
Molecular Pathways: The compound may also interact with other molecular pathways involved in neurotransmission and neuroprotection, contributing to its therapeutic potential.
Comparación Con Compuestos Similares
2,3-Dihydro-1,4-benzodioxin-6-yl(4-propylpiperazino)methanone can be compared with other similar compounds:
2,3-Dihydro-1,4-benzodioxin-6-yl(4-methylpiperazino)methanone: This compound has a methyl group instead of a propyl group, which may affect its pharmacological properties and potency.
2,3-Dihydro-1,4-benzodioxin-6-yl(4-ethylpiperazino)methanone: The presence of an ethyl group instead of a propyl group can lead to differences in its interaction with biological targets and its overall efficacy.
2,3-Dihydro-1,4-benzodioxin-6-yl(4-butylpiperazino)methanone: The butyl group substitution may result in variations in the compound’s solubility, stability, and pharmacokinetics.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and therapeutic potential.
Propiedades
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl-(4-propylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-2-5-17-6-8-18(9-7-17)16(19)13-3-4-14-15(12-13)21-11-10-20-14/h3-4,12H,2,5-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYDQYQJRWQKNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[methyl(methylsulfonyl)amino]-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B4822409.png)
![(5Z)-3-(2,3-dimethylphenyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4822415.png)
![ethyl 2,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4822416.png)

METHANONE](/img/structure/B4822432.png)
![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4822436.png)
![[1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL][4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE](/img/structure/B4822447.png)
![{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}[1-(METHYLSULFONYL)-4-PIPERIDYL]METHANONE](/img/structure/B4822460.png)
![2-{5-[(4-bromophenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4822468.png)


![ethyl 2-{[({3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}amino)carbonothioyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4822501.png)
![N~1~-cyclohexyl-N~2~-ethyl-N~2~-[(5-fluoro-2-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4822508.png)
